

# Spectroscopic Profile of 5-Formyl-2hydroxybenzonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	5-Formyl-2-hydroxybenzonitrile	
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#### Introduction

**5-Formyl-2-hydroxybenzonitrile**, also known as 3-cyano-4-hydroxybenzaldehyde, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring hydroxyl, formyl, and nitrile groups, offers versatile opportunities for chemical modification and interaction with biological targets. An in-depth understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of available spectroscopic data and outlines standard experimental protocols for its acquisition.

## **Chemical and Physical Properties**

Basic chemical and physical properties of **5-Formyl-2-hydroxybenzonitrile** are summarized in the table below.



Property	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> [1]
Molecular Weight	147.13 g/mol [1]
CAS Number	73289-79-9[1]
IUPAC Name	5-formyl-2-hydroxybenzonitrile[1]
Synonyms	3-Cyano-4-hydroxybenzaldehyde[1]

# **Spectroscopic Data**

A comprehensive set of experimentally-derived spectroscopic data for **5-Formyl-2-hydroxybenzonitrile** is not readily available in public databases. The following tables present a compilation of available and expected spectroscopic characteristics based on the compound's structure.

### Infrared (IR) Spectroscopy

No experimental IR spectrum for **5-Formyl-2-hydroxybenzonitrile** was found in the searched resources. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
O-H (hydroxyl)	3600-3200 (broad)	Phenolic hydroxyl stretching
C-H (aromatic)	3100-3000	Aromatic C-H stretching
C≡N (nitrile)	2240-2220	Nitrile stretching
C=O (aldehyde)	1700-1680	Aldehyde carbonyl stretching
C=C (aromatic)	1600-1450	Aromatic ring stretching

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Detailed, verified <sup>1</sup>H and <sup>13</sup>C NMR spectra for **5-Formyl-2-hydroxybenzonitrile** are not consistently reported in the surveyed literature. The chemical shifts are highly dependent on the solvent and experimental conditions.

#### <sup>1</sup>H NMR Spectroscopy

Proton	Expected Chemical Shift $(\delta, ppm)$	Multiplicity
Aldehyde (-CHO)	9.8 - 10.5	Singlet
Aromatic (H ortho to -CHO)	7.8 - 8.2	Doublet
Aromatic (H meta to -CHO)	7.5 - 7.9	Doublet of doublets
Aromatic (H ortho to -OH)	7.0 - 7.4	Doublet
Hydroxyl (-OH)	5.0 - 8.0 (variable)	Singlet (broad)

#### <sup>13</sup>C NMR Spectroscopy

Carbon	Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)	185 - 195
Aromatic (C-OH)	155 - 165
Aromatic (C-CN)	115 - 125
Aromatic (C-H)	110 - 140
Nitrile (C≡N)	115 - 120
Aromatic (C-CHO)	130 - 140

### **Mass Spectrometry (MS)**

No experimental mass spectrum for **5-Formyl-2-hydroxybenzonitrile** was found in the searched resources. The expected molecular ion peak in a high-resolution mass spectrum would correspond to the compound's exact mass.



lon	Calculated Exact Mass
[M+H] <sup>+</sup>	148.0393
[M]+·	147.0320

# **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **5-Formyl-2-hydroxybenzonitrile**.

### Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm<sup>-1</sup>.
- KBr Pellet Method: The sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a standard FTIR spectrometer.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of **5-Formyl-2-hydroxybenzonitrile** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H).
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### **High-Resolution Mass Spectrometry (HRMS)**

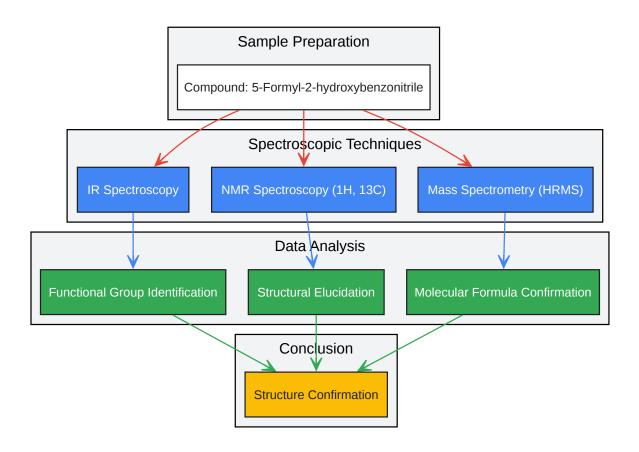
• Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in either positive or negative ion mode. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]<sup>+</sup> or the deprotonated molecule [M-H]<sup>-</sup>.



• Electron Ionization (EI): For a more volatile sample, EI can be used, which will likely result in the molecular ion [M]<sup>+\*</sup> and various fragment ions.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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#### References

- 1. 5-Formyl-2-hydroxybenzonitrile | C8H5NO2 | CID 22112548 PubChem [pubchem.ncbi.nlm.nih.gov]
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